molecular formula C9H9N3S B6161619 N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine CAS No. 56541-06-1

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine

Cat. No.: B6161619
CAS No.: 56541-06-1
M. Wt: 191.3
InChI Key:
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Description

N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine: is a heterocyclic compound that contains a thiazole ring substituted with a pyridine ring and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine typically involves the reaction of 4-(pyridin-3-yl)-1,3-thiazol-2-amine with methylating agents under controlled conditions. One common method is the methylation of the thiazole nitrogen using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions where the pyridine or thiazole ring is substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiazole or pyridine derivatives.

Scientific Research Applications

Chemistry: N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, contributing to the development of new drugs for various diseases.

Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for use in the manufacture of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. For example, it may inhibit the activity of certain kinases or ion channels, affecting cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

    4-(pyridin-3-yl)-1,3-thiazol-2-amine: Lacks the methyl group on the thiazole nitrogen.

    N-methyl-4-(pyridin-2-yl)-1,3-thiazol-2-amine: Similar structure but with the pyridine ring attached at a different position.

    N-methyl-4-(pyridin-3-yl)-1,3-oxazol-2-amine: Contains an oxazole ring instead of a thiazole ring.

Uniqueness: N-methyl-4-(pyridin-3-yl)-1,3-thiazol-2-amine is unique due to the presence of both a pyridine and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The methyl group on the thiazole nitrogen also influences its reactivity and interaction with molecular targets, differentiating it from similar compounds.

Properties

CAS No.

56541-06-1

Molecular Formula

C9H9N3S

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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